molecular formula C5H9IO2 B1532311 4-(Iodomethyl)-1,3-dioxane CAS No. 402715-77-9

4-(Iodomethyl)-1,3-dioxane

Cat. No. B1532311
M. Wt: 228.03 g/mol
InChI Key: GYIGHSHTOHPLOL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enantioselective Synthesis of Homo-N-Nucleosides

4-(Iodomethyl)-1,3-dioxane has been used in the synthesis of homo-N-nucleoside analogs. The compound was prepared from dimethyl tartrate and reacted with nucleobases like uracil and adenine (Yu & Carlsen, 2008).

Degradation in the Nuclear Industry

In the nuclear industry, 1,4-dioxane is utilized as a solvent in liquid scintillation techniques for measuring beta-emitters such as tritium (3H) or C14 in aqueous media. Its degradation using advanced oxidation processes has been studied to address the contamination risks (Chitra et al., 2012).

Regioselective Lithium-Iodine Exchange-Initiated Cleavage

The lithium-iodine exchange-initiated fragmentation of 4-substituted 2-iodomethyl-1,3-dioxanes has been studied, showcasing a complex-induced proximity effect responsible for the selectivity of the cleavage (Bailey & Fair, 2016).

Bioremediation of Contaminated Waters

Studies have focused on bioremediation strategies for 1,4-dioxane contamination in groundwater, surface water, and drinking water. The research emphasized the challenges due to its unique chemical properties and co-occurrence with other contaminants (Zhang et al., 2017).

Conformational Analysis in Organic Synthesis

Conformational analysis of 1,3-dioxane derivatives, including 4-(Iodomethyl)-1,3-dioxane, has been essential in understanding their structural properties andapplications in organic synthesis (Kuznetsov et al., 2009).

Synthesis of 1,3-Dioxane Derivatives

Iodine has been found effective for the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives, including 4-(Iodomethyl)-1,3-dioxane. This method is significant for its simplicity, convenience, and practicality in synthesis (Yadav et al., 2008).

Studies on Cyclic Ethers

Research has been conducted on the synthesis and conformations of various isomers of 1,4-dioxane, including derivatives like 4-(Iodomethyl)-1,3-dioxane. This is crucial for understanding the structure and behavior of these compounds (Sumi & Kametani, 1973).

Microbial Fenton Reaction for Environmental Remediation

Studies have shown that a microbially driven Fenton reaction can degrade 1,4-dioxane effectively. This approach is promising for in situ remediation technologies to degrade contaminants like 1,4-dioxane in environmental settings (Sekar & DiChristina, 2014).

Molecular Dynamics in Liquid Dioxanes

Molecular dynamics studies of liquids with 1,4-dioxane or 1,3-dioxane molecules provide insights into how these solvents interact in solute−solvent interactions, which is crucial for understanding their applications in different scientific fields (Geerlings et al., 2000).

UV/Hydrogen Peroxide Process in Water Purification

Research has been focused on understanding the degradation mechanism of 1,4-dioxane in water using the UV/Hydrogen Peroxide process. This is vital for developing more effective water purification techniques (Stefan & Bolton, 1998).

Hydration Studies in Dioxane-Water Solutions

Hydration effects in dioxane-water solutions have been studied to understand the concentration-dependent changes of thermal and elastic properties. This research is important for applications in chemistry and materials science (Sikorska & Linde, 2008).

Treatment Technologies for Environmental Contaminants

The development and application of treatment technologies for 1,4-dioxane, including its derivatives, have been explored extensively. These technologies are crucial for addressing environmental contamination and public health risks (Otto & Nagaraja,2007)

Safety And Hazards

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properties

IUPAC Name

4-(iodomethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIGHSHTOHPLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Iodomethyl)-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
4-(Iodomethyl)-1,3-dioxane
Reactant of Route 5
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Reactant of Route 6
4-(Iodomethyl)-1,3-dioxane

Citations

For This Compound
3
Citations
TJ Greshock, RL Funk - Journal of the American Chemical Society, 2002 - ACS Publications
6-Bromomethyl-4H-1,3-dioxin has been prepared in three steps from allyl iodide. A variety of enolates were then alkylated with this bromide. The resulting 6-alkyl-4H-1,3-dioxins were …
Number of citations: 37 pubs.acs.org
TJ Greshock - 2006 - search.proquest.com
The total synthesis of the cytotoxin lepadiformine is discussed in Part I. The key transformation in this synthesis involves methodology previously developed in the Funk group, namely, a …
Number of citations: 2 search.proquest.com
A Wonnacott - 1986 - spiral.imperial.ac.uk
New methods for carbon-carbon bond formation at the anomeric centre of cyclic ethers have been investigated, and their application to the synthesis of spiroketals. Wittig and Horner-…
Number of citations: 1 spiral.imperial.ac.uk

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